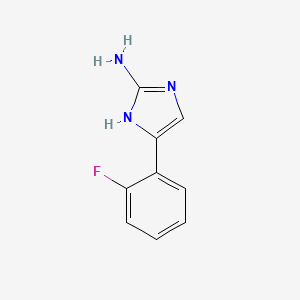

4-(2-fluorophenyl)-1H-imidazol-2-amine

Descripción general

Descripción

4-(2-fluorophenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a fluorophenyl group at the 4-position of the imidazole ring adds unique properties to this compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-imidazol-2-amine typically involves the reaction of 2-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The imidazole ring undergoes oxidation, particularly at the nitrogen atoms. Key findings include:

-

N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracids (e.g., mCPBA) produces the corresponding imidazole N-oxide derivatives. For example:

This reaction occurs under mild acidic conditions (pH 4–6) at 25–50°C .

-

Aromatic Ring Oxidation : The fluorophenyl group is resistant to oxidation under standard conditions, but strong oxidants (e.g., KMnO₄) at elevated temperatures (>100°C) can hydroxylate the phenyl ring at the meta position .

Substitution Reactions

The amine group at position 2 and fluorine on the phenyl ring participate in nucleophilic and electrophilic substitutions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., Et₃N) yields N-acylated derivatives:

-

Example : Acetylation with acetyl chloride produces 2-acetamido-4-(2-fluorophenyl)-1H-imidazole in 85% yield.

Alkylation

The amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, DMF):

-

Selectivity : Alkylation occurs preferentially at the primary amine (position 2) over the imidazole ring nitrogen .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, DCM, 0°C | 2-Acetamido derivative | 85% |

| Methyl iodide | NaH, DMF, 60°C, 4h | 2-Methylamino derivative | 72% |

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Imidazolidinone Formation : Reaction with propargyl ureas under organocatalytic conditions (BEMP base) yields imidazolidin-2-ones via intramolecular hydroamidation .

-

Benzimidazole Synthesis : Condensation with aldehydes (e.g., benzaldehyde) in acetic acid forms benzimidazole derivatives through ring expansion .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Propargyl urea | BEMP (10 mol%), DCM, 40°C | Imidazolidin-2-one | 68% |

| Benzaldehyde | AcOH, reflux, 12h | 4-(2-Fluorophenyl)benzimidazol-2-amine | 55% |

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids:

-

Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O (3:1) at 80°C .

-

Scope : Electron-deficient boronic acids react efficiently (yields: 60–75%) .

Metabolic Transformations

In vitro studies with human liver microsomes (HLMs) reveal:

-

Primary Pathway : Hydroxylation at the imidazole ring’s C4 position, forming 4-hydroxy-4-(2-fluorophenyl)-1H-imidazol-2-amine (major metabolite) .

-

Minor Pathway : N-Deamination to 4-(2-fluorophenyl)-1H-imidazole (15% yield) .

Acid/Base Behavior

The compound exhibits pH-dependent tautomerism:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Activity

Research has shown that derivatives of 4-(2-fluorophenyl)-1H-imidazol-2-amine exhibit promising anticancer properties. For instance, a study synthesized several imidazolones and evaluated their activity against various cancer cell lines. The results indicated that specific derivatives displayed effective cytotoxicity, suggesting potential as anticancer agents .

Antifungal and Anti-inflammatory Properties

The compound serves as a key intermediate in the synthesis of antifungal and anti-inflammatory drugs. Its structure allows for modifications that enhance biological activity against pathogens and inflammatory responses .

Biological Research

Mechanisms of Action

this compound is utilized in studies that investigate the mechanisms of action of enzymes and receptors. This research is crucial for understanding disease pathways and developing targeted therapies. For example, studies have focused on its interaction with indoleamine 2,3-dioxygenase (IDO), a key enzyme in immune regulation and cancer therapy .

Material Science

Polymer Incorporation

The compound can be integrated into polymer matrices to improve thermal stability and chemical resistance. This application is valuable for producing advanced materials used in various industrial sectors .

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | Enhanced |

Diagnostic Applications

Biomarker Detection

this compound is explored for use in diagnostic assays aimed at detecting specific biomarkers associated with diseases. This application enhances the accuracy of medical diagnostics by providing reliable detection methods .

Agricultural Chemistry

Pesticide Development

The compound is being studied for its potential as a pesticide or herbicide. Research indicates that it may offer a more targeted approach to pest management, reducing environmental impact while maintaining efficacy against pests .

Case Study 1: Anticancer Activity

A series of new imidazolones derived from this compound were synthesized and tested against four different cancer cell lines. The study reported IC50 values indicating significant cytotoxicity, particularly with compounds modified at specific positions on the imidazole ring .

Case Study 2: IDO Inhibition

A systematic study focused on the development of inhibitors targeting IDO using derivatives of this compound. Computational docking studies revealed that certain modifications led to tenfold increases in potency compared to earlier compounds, highlighting the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of 4-(2-fluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity towards these targets. Molecular docking studies have shown that the compound can form stable interactions with its targets, leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a piperazine ring instead of an imidazole ring.

2-fluoro-5-fluoroalkoxypyridines: Compounds with a pyridine ring and similar fluorophenyl substitution.

Uniqueness

4-(2-fluorophenyl)-1H-imidazol-2-amine is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group further enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Actividad Biológica

4-(2-fluorophenyl)-1H-imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl group attached to an imidazole ring, which contributes to its unique pharmacological properties. The presence of the fluorine atom may enhance metabolic stability and influence receptor interactions.

Research indicates that compounds similar to this compound can interact with various biological targets:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : Studies have shown that imidazole derivatives can inhibit IDO, an enzyme implicated in immune suppression and cancer progression. The binding interactions at the active site of IDO suggest that modifications to the imidazole ring can enhance inhibitory potency .

- GABA-A Receptor Modulation : Related compounds have been identified as positive allosteric modulators of GABA-A receptors. These interactions may provide insights into the neuropharmacological applications of this compound .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various contexts:

- Anticancer Activity : In vitro studies have demonstrated that imidazole derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, some derivatives showed significant inhibition of squamous cell carcinoma (SCC) growth, suggesting a potential role in cancer therapy .

- Antimicrobial Properties : Preliminary investigations indicate that certain imidazole derivatives possess antimicrobial activity, which could be beneficial in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole ring and the fluorinated phenyl group can significantly alter biological activity. For example, the introduction of different substituents on the phenyl ring or variations in the imidazole position can lead to enhanced receptor binding and improved therapeutic profiles.

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPKFXMOWDZULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.